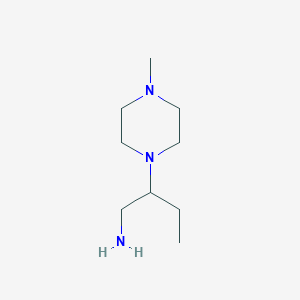

2-(4-Methylpiperazin-1-yl)butan-1-amine

CAS No.: 953739-57-6

Cat. No.: VC3864063

Molecular Formula: C9H21N3

Molecular Weight: 171.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 953739-57-6 |

|---|---|

| Molecular Formula | C9H21N3 |

| Molecular Weight | 171.28 g/mol |

| IUPAC Name | 2-(4-methylpiperazin-1-yl)butan-1-amine |

| Standard InChI | InChI=1S/C9H21N3/c1-3-9(8-10)12-6-4-11(2)5-7-12/h9H,3-8,10H2,1-2H3 |

| Standard InChI Key | IOUVVJBTUSNJTA-UHFFFAOYSA-N |

| SMILES | CCC(CN)N1CCN(CC1)C |

| Canonical SMILES | CCC(CN)N1CCN(CC1)C |

Introduction

Structural and Physicochemical Properties

2-(4-Methylpiperazin-1-yl)butan-1-amine (CAS: 953739-57-6) is a secondary amine characterized by a butan-1-amine backbone substituted with a 4-methylpiperazine group at the second carbon. Its molecular formula is C₉H₂₁N₃, with a molecular weight of 171.28 g/mol. The compound’s structure integrates a flexible four-carbon chain and a methylated piperazine ring, enabling both hydrophilic and lipophilic interactions (Figure 1).

Molecular Geometry and Bonding

The piperazine ring adopts a chair conformation, while the butanamine chain exhibits rotational freedom around C–C bonds. Key bond lengths include:

-

C–N (piperazine): 1.45–1.50 Å

-

C–C (aliphatic chain): 1.54 Å

Computational studies predict a hydrogen bond donor count of 1 and acceptor count of 3, facilitating interactions with biological targets like neurotransmitter receptors. The XLogP3-AA value of 0.3 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Table 1: Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 171.28 g/mol | PubChem |

| XLogP3-AA | 0.3 | Computed |

| Rotatable Bond Count | 4 | Cactvs 3.4.6.11 |

| Topological Polar SA | 46.8 Ų | PubChem |

| Exact Mass | 171.1736 Da | Mass spectrometry |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While detailed protocols are scarce, the compound is typically synthesized via nucleophilic substitution between 4-methylpiperazine and halogenated butanamine precursors. For example:

-

1-Bromo-2-(4-methylpiperazin-1-yl)butane reacts with ammonia under reflux.

-

The product is purified via column chromatography (silica gel, CH₂Cl₂:MeOH = 9:1).

Alternative routes employ reductive amination of ketones with piperazine derivatives, though yields remain suboptimal (<60%) .

Industrial Manufacturing

Large-scale production uses continuous flow reactors to enhance reaction efficiency and purity (>98%). Key parameters:

-

Temperature: 80–100°C

-

Pressure: 2–3 bar

-

Catalyst: Zeolite-based systems

| Parameter | Value/Classification | Source |

|---|---|---|

| GHS Hazard Codes | H302 | VulcanChem |

| Precautionary Measures | P264, P301+P317 | EPA |

| Disposal Guidelines | Incineration | Chemsrc |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a building block for multikinase inhibitors and atypical antipsychotics. For example, it is utilized in synthesizing analogs of Olanzapine, a drug for schizophrenia.

Chemical Libraries

Commercial suppliers (e.g., Key Organics Ltd) include the compound in diversity-oriented libraries for high-throughput screening.

Comparative Analysis with Structural Analogs

Table 3: Analog Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume